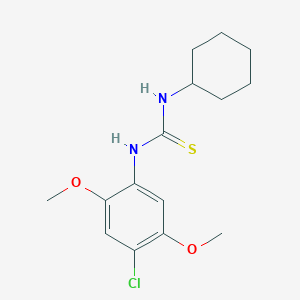
1-(4-Chloro-2,5-dimethoxyphenyl)-3-cyclohexylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chloro-2,5-dimethoxyphenyl)-3-cyclohexylthiourea (CDCT) is a chemical compound that has been extensively studied for its potential applications in scientific research. CDCT belongs to the class of thiourea derivatives, which have been found to exhibit a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory effects.
Mécanisme D'action
The mechanism of action of 1-(4-Chloro-2,5-dimethoxyphenyl)-3-cyclohexylthiourea involves its interaction with the T-type calcium channels, which are present in the plasma membrane of various cell types. 1-(4-Chloro-2,5-dimethoxyphenyl)-3-cyclohexylthiourea binds to the channel protein in a voltage-dependent manner, meaning that it only interacts with the channel when it is in the open or activated state. This binding results in the inhibition of calcium influx into the cell, which leads to a reduction in the intracellular calcium concentration. This, in turn, affects various cellular processes that are regulated by calcium, such as neurotransmitter release, hormone secretion, and muscle contraction.
Biochemical and Physiological Effects
1-(4-Chloro-2,5-dimethoxyphenyl)-3-cyclohexylthiourea has been found to have a number of biochemical and physiological effects in different tissues and organs. In the nervous system, 1-(4-Chloro-2,5-dimethoxyphenyl)-3-cyclohexylthiourea has been shown to reduce the release of neurotransmitters such as dopamine, norepinephrine, and acetylcholine, which are involved in the regulation of mood, cognition, and behavior. In the endocrine system, 1-(4-Chloro-2,5-dimethoxyphenyl)-3-cyclohexylthiourea has been found to inhibit the secretion of hormones such as insulin, glucagon, and prolactin, which are involved in the regulation of metabolism and reproductive function. In the cardiovascular system, 1-(4-Chloro-2,5-dimethoxyphenyl)-3-cyclohexylthiourea has been shown to relax the smooth muscle of blood vessels, which can lead to a decrease in blood pressure.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-Chloro-2,5-dimethoxyphenyl)-3-cyclohexylthiourea has several advantages as a tool for scientific research. It is a selective blocker of T-type calcium channels, which allows for the specific investigation of the role of these channels in different biological processes. 1-(4-Chloro-2,5-dimethoxyphenyl)-3-cyclohexylthiourea is also stable and easy to handle, which makes it suitable for use in various experimental setups. However, 1-(4-Chloro-2,5-dimethoxyphenyl)-3-cyclohexylthiourea has some limitations as well. It has a relatively low potency compared to other calcium channel blockers, which means that high concentrations may be required to achieve the desired effect. 1-(4-Chloro-2,5-dimethoxyphenyl)-3-cyclohexylthiourea also has a short half-life in vivo, which limits its usefulness for long-term studies.
Orientations Futures
There are several future directions for research on 1-(4-Chloro-2,5-dimethoxyphenyl)-3-cyclohexylthiourea. One area of interest is the development of more potent and selective T-type calcium channel blockers based on the structure of 1-(4-Chloro-2,5-dimethoxyphenyl)-3-cyclohexylthiourea. Another direction is the investigation of the role of T-type calcium channels in different disease states, such as epilepsy, pain, and hypertension. 1-(4-Chloro-2,5-dimethoxyphenyl)-3-cyclohexylthiourea may also have potential as a therapeutic agent for these conditions, although further studies are needed to evaluate its efficacy and safety. Finally, the use of 1-(4-Chloro-2,5-dimethoxyphenyl)-3-cyclohexylthiourea as a tool for investigating the role of calcium channels in stem cell differentiation and regeneration is an area of emerging interest.
Méthodes De Synthèse
The synthesis of 1-(4-Chloro-2,5-dimethoxyphenyl)-3-cyclohexylthiourea involves the reaction of 4-chloro-2,5-dimethoxyaniline with cyclohexylisothiocyanate in the presence of a catalyst such as triethylamine. The reaction proceeds through nucleophilic substitution of the isothiocyanate group by the amino group of the aniline, followed by cyclization to form the thiourea ring. The resulting 1-(4-Chloro-2,5-dimethoxyphenyl)-3-cyclohexylthiourea is obtained as a white crystalline solid with a melting point of 180-182°C.
Applications De Recherche Scientifique
1-(4-Chloro-2,5-dimethoxyphenyl)-3-cyclohexylthiourea has been investigated for its potential applications in various areas of scientific research. One of the most promising areas is its use as a tool for studying the role of calcium channels in biological systems. 1-(4-Chloro-2,5-dimethoxyphenyl)-3-cyclohexylthiourea has been found to selectively block T-type calcium channels, which are involved in the regulation of neuronal excitability, hormone secretion, and smooth muscle contraction. By blocking these channels, 1-(4-Chloro-2,5-dimethoxyphenyl)-3-cyclohexylthiourea can be used to investigate the physiological and pathological functions of calcium channels in different tissues and organs.
Propriétés
Nom du produit |
1-(4-Chloro-2,5-dimethoxyphenyl)-3-cyclohexylthiourea |
|---|---|
Formule moléculaire |
C15H21ClN2O2S |
Poids moléculaire |
328.9 g/mol |
Nom IUPAC |
1-(4-chloro-2,5-dimethoxyphenyl)-3-cyclohexylthiourea |
InChI |
InChI=1S/C15H21ClN2O2S/c1-19-13-9-12(14(20-2)8-11(13)16)18-15(21)17-10-6-4-3-5-7-10/h8-10H,3-7H2,1-2H3,(H2,17,18,21) |
Clé InChI |
IJLWNSCIAWXYFB-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1NC(=S)NC2CCCCC2)OC)Cl |
SMILES canonique |
COC1=CC(=C(C=C1NC(=S)NC2CCCCC2)OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-{[(3,3-Diphenylpropyl)carbamothioyl]amino}benzenesulfonamide](/img/structure/B216379.png)

![1-(4-Butylphenyl)-3-[2-(4-sulfamoylphenyl)ethyl]thiourea](/img/structure/B216383.png)




![N-[4-(aminosulfonyl)phenyl]-2-(3,4,5-triethoxybenzoyl)hydrazinecarbothioamide](/img/structure/B216393.png)
![N-[4-(aminosulfonyl)phenyl]-2-(3,4,5-trimethoxybenzoyl)hydrazinecarbothioamide](/img/structure/B216394.png)


![Ethyl 4-({[4-(3-chlorophenyl)piperazin-1-yl]carbonothioyl}amino)benzoate](/img/structure/B216399.png)
![Ethyl 4-[(3,5-dimethoxyphenyl)carbamothioyl]piperazine-1-carboxylate](/img/structure/B216400.png)